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Abstract

This document provides detailed protocols for the synthesis of N-(3,4,5-
Trimethoxyphenylethyl)aziridine, a derivative of the psychoactive compound mescaline. Two
primary synthetic routes are presented: the Wenker synthesis, proceeding through a -amino
alcohol intermediate, and a direct N-alkylation of 3,4,5-trimethoxyphenethylamine (mescaline).
This application note offers a comparative overview of these methods, including detailed
experimental procedures, and quantitative data to aid researchers in selecting the most
suitable protocol for their specific needs. The information is intended to support research and
development in medicinal chemistry and drug discovery.

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a molecule of interest in medicinal chemistry due
to its structural relationship to mescaline, a naturally occurring psychedelic protoalkalkaloid.
The introduction of the strained aziridine ring offers a reactive handle for further chemical
modifications, making it a valuable intermediate for the synthesis of novel psychoactive
compounds and potential therapeutic agents. The development of efficient and reliable
synthetic protocols is crucial for enabling further investigation into the pharmacological
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properties of this and related compounds. This document outlines two distinct and effective

methods for the preparation of N-(3,4,5-Trimethoxyphenylethyl)aziridine.

Comparative Synthesis Data

Route 2: Direct N-

Parameter Route 1: Wenker Synthesis .
Alkylation
3,4,5-
Starting Material 3,4,5-Trimethoxybenzaldehyde  Trimethoxyphenethylamine
(Mescaline)
1-(3,4,5-Trimethoxyphenyl)-2-
Key Intermediates nitroethanol, 2-Amino-1-(3,4,5- N/A
trimethoxyphenyl)ethanol
Overall Yield Moderate Variable
Number of Steps 3 1
Nitromethane, Sodium )
] ) ] 1,2-Dibromoethane, Base
Reagents borohydride, Sulfuric acid,

Sodium hydroxide

(e.g., Triethylamine)

Reaction Conditions

Step 1: Base catalysis; Step 2:
Reduction; Step 3: High

temperature, strong base

Basic conditions, elevated

temperature

Purification

Column chromatography,

Recrystallization

Column chromatography

Experimental Protocols
Route 1: Wenker Synthesis via B-Amino Alcohol

Intermediate

This synthesis proceeds in three steps starting from 3,4,5-trimethoxybenzaldehyde.

Step 1: Synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-nitroethanol
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In a round-bottom flask, dissolve 10.0 g of 3,4,5-trimethoxybenzaldehyde in 50 mL of
nitromethane.

Add 5 mL of a suitable base (e.g., diethylamine or sodium hydroxide solution) dropwise while
stirring at room temperature.

Continue stirring for 24 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

After completion, neutralize the reaction mixture with dilute hydrochloric acid.

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to yield 1-(3,4,5-trimethoxyphenyl)-2-nitroethanol.

Step 2: Synthesis of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol

Suspend 5.0 g of the nitroalcohol from Step 1 in 100 mL of ethanol in a round-bottom flask.

Cool the mixture to 0 °C in an ice bath.

Add 10.0 g of sodium borohydride portion-wise over 30 minutes, maintaining the temperature
below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 12
hours.

Quench the reaction by the slow addition of water.

Remove the ethanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3 x 50 mL).
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o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the
crude amino alcohol. This can be used in the next step without further purification or can be
purified by recrystallization.

Step 3: Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine (Wenker Synthesis)

To 2.0 g of the amino alcohol from Step 2, slowly add 5 mL of concentrated sulfuric acid at O
°C.

e Heat the mixture to 140-160 °C for 4-6 hours.
e Cool the reaction mixture to room temperature and pour it onto crushed ice.

o Make the solution strongly alkaline (pH > 12) by the slow addition of a concentrated sodium
hydroxide solution, keeping the temperature below 20 °C.

o Extract the product with diethyl ether (3 x 50 mL).

o Combine the organic layers, dry over anhydrous potassium carbonate, and carefully
concentrate under reduced pressure to obtain the crude aziridine.

o Purify the product by vacuum distillation or column chromatography.

Route 2: Direct N-Alkylation of 3,4,5-
Trimethoxyphenethylamine

This one-step synthesis directly converts mescaline to the target aziridine.

» In a sealed tube or pressure vessel, dissolve 2.11 g of 3,4,5-trimethoxyphenethylamine
(mescaline) and 2.8 mL of triethylamine in 50 mL of a suitable solvent such as acetonitrile or
ethanol.

e Add 1.88 g of 1,2-dibromoethane to the solution.

o Heat the mixture to 80-100 °C for 24-48 hours. The reaction should be monitored by TLC or
GC-MS.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1212013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 After cooling to room temperature, filter the mixture to remove the triethylammonium bromide
salt.

» Concentrate the filtrate under reduced pressure.
o Dissolve the residue in dichloromethane and wash with water and brine.
o Dry the organic layer over anhydrous sodium sulfate and concentrate.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate with a small percentage of triethylamine) to yield N-(3,4,5-
Trimethoxyphenylethyl)aziridine.

Visualizations

Route 2: Direct N-Alkylation

1,2-Dibromoethane,
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Figure 1: Comparative workflow of the two primary synthetic routes to N-(3,4,5-
Trimethoxyphenylethyl)aziridine.
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Figure 2: Simplified mechanism of the Wenker synthesis for aziridine formation from a [3-amino

alcohol.

Conclusion

This application note provides two distinct and detailed protocols for the synthesis of N-(3,4,5-
Trimethoxyphenylethyl)aziridine. The Wenker synthesis offers a multi-step but potentially
higher-yielding route from a readily available starting material. In contrast, the direct N-
alkylation of mescaline provides a more convergent one-step approach, which may be
preferable if the starting amine is accessible. The choice of synthetic route will depend on
factors such as starting material availability, desired scale, and the specific requirements of the
research project. Both methods provide viable pathways to this valuable chemical intermediate,
facilitating further exploration of its chemical and pharmacological properties.
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 To cite this document: BenchChem. [Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine:
An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212013#synthesis-protocol-for-n-3-4-5-
trimethoxyphenylethyl-aziridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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